molecular formula C8H6ClNO3 B098044 5-chloro-3-(hydroxymethyl)-1,3-benzoxazol-2-one CAS No. 17929-34-9

5-chloro-3-(hydroxymethyl)-1,3-benzoxazol-2-one

Cat. No.: B098044
CAS No.: 17929-34-9
M. Wt: 199.59 g/mol
InChI Key: FSCPTWHCVYVMGT-UHFFFAOYSA-N
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Description

5-chloro-3-(hydroxymethyl)-1,3-benzoxazol-2-one is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is part of the benzoxazolinone family, which is characterized by a benzene ring fused with an oxazolinone moiety. The presence of the chloro and hydroxymethyl groups at specific positions on the benzene ring enhances its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-3-(hydroxymethyl)-1,3-benzoxazol-2-one typically involves the reaction of 5-chloro-2-aminophenol with formaldehyde under acidic conditions. This reaction forms the intermediate 5-chloro-2-hydroxybenzylamine, which then undergoes cyclization to yield the desired benzoxazolinone derivative .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction parameters, thereby improving the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-chloro-3-(hydroxymethyl)-1,3-benzoxazol-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-chloro-3-(hydroxymethyl)-1,3-benzoxazol-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-chloro-3-(hydroxymethyl)-1,3-benzoxazol-2-one involves its interaction with specific molecular targets. In biological systems, it is believed to exert its effects by inhibiting certain enzymes or receptors. For instance, its muscle relaxant properties are attributed to its action on the central nervous system, where it inhibits multisynaptic reflex arcs involved in muscle spasm .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both chloro and hydroxymethyl groups, which enhance its reactivity and biological activity.

Properties

CAS No.

17929-34-9

Molecular Formula

C8H6ClNO3

Molecular Weight

199.59 g/mol

IUPAC Name

5-chloro-3-(hydroxymethyl)-1,3-benzoxazol-2-one

InChI

InChI=1S/C8H6ClNO3/c9-5-1-2-7-6(3-5)10(4-11)8(12)13-7/h1-3,11H,4H2

InChI Key

FSCPTWHCVYVMGT-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1Cl)N(C(=O)O2)CO

Canonical SMILES

C1=CC2=C(C=C1Cl)N(C(=O)O2)CO

17929-34-9

Synonyms

5-Chloro-3-(hydroxymethyl)benzoxazol-2(3H)-one

Origin of Product

United States

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